molecular formula C8H12O3 B13669332 Ethyl 5-oxohex-2-enoate

Ethyl 5-oxohex-2-enoate

Cat. No.: B13669332
M. Wt: 156.18 g/mol
InChI Key: SHKOZYBDKQPUBR-GQCTYLIASA-N
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Description

Ethyl 5-oxohex-2-enoate is an organic compound belonging to the class of esters. It is characterized by the presence of a carbonyl group and an ester functional group. This compound is often used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-oxohex-2-enoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl acetoacetate with acetylenes in the presence of a catalyst. For example, a mixture of ethyl 2-methylacetoacetate, phenylacetylene, and a rhenium catalyst in toluene can be stirred at 80°C for 24 hours under an argon atmosphere to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing advanced catalytic systems and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxohex-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

Ethyl 5-oxohex-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5-oxohex-2-enoate involves its interaction with various molecular targets. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of different products depending on the reacting nucleophile. The pathways involved include ester hydrolysis, nucleophilic addition, and substitution reactions.

Comparison with Similar Compounds

Ethyl 5-oxohex-2-enoate can be compared with other similar compounds such as:

    Ethyl acetoacetate: Similar in structure but lacks the double bond present in this compound.

    Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-oxohexanoate: Similar but with a different position of the carbonyl group.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl (E)-5-oxohex-2-enoate

InChI

InChI=1S/C8H12O3/c1-3-11-8(10)6-4-5-7(2)9/h4,6H,3,5H2,1-2H3/b6-4+

InChI Key

SHKOZYBDKQPUBR-GQCTYLIASA-N

Isomeric SMILES

CCOC(=O)/C=C/CC(=O)C

Canonical SMILES

CCOC(=O)C=CCC(=O)C

Origin of Product

United States

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